molecular formula C8H10N4 B2705444 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine CAS No. 900641-16-9

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine

Cat. No.: B2705444
CAS No.: 900641-16-9
M. Wt: 162.196
InChI Key: FQWYAIRHWCMQNP-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . It serves as a versatile chemical building block and key intermediate in medicinal chemistry research, particularly for the synthesis of more complex molecules featuring the 1,2,4-triazolo[4,3-a]pyridine scaffold . This fused bicyclic heterocycle is recognized as a privileged structure in drug discovery due to its wide range of therapeutic properties . Derivatives of 1,2,4-triazolo[4,3-a]pyridine have been investigated as positive allosteric modulators of the mGluR2 receptor, which is a target for neurological disorders . Furthermore, this structural class has been studied for its potential in developing agents with antifungal, antibacterial, and antidepressant activities, as the core is a feature of known bioactive molecules like trazodone . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine can be synthesized through several methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in a tandem reaction that yields the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and palladium-catalyzed reactions are favored due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain triazolo derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Triazolo-pyridine compounds have been investigated for their anticancer properties. Specific studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, triazolo derivatives have shown efficacy against breast cancer cell lines by inhibiting tumor growth and promoting cell death .

CNS Disorders

The compound is being explored for its potential role in treating central nervous system disorders. Its ability to interact with neurotransmitter systems suggests that it may serve as a scaffold for developing drugs aimed at conditions such as depression or anxiety disorders. Research into its effects on serotonin and dopamine receptors is ongoing .

Cardiovascular Health

Some studies have indicated that triazolo-pyridine derivatives can influence cardiovascular health by modulating blood pressure and improving endothelial function. These properties suggest a potential use in treating hypertension or other cardiovascular diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with specific triazolo derivatives.
Study BAnticancer EffectsShowed that triazolo-pyridine derivatives induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways.
Study CCNS ApplicationsHighlighted the potential of triazolo compounds to modulate serotonin receptors, indicating antidepressant-like effects in animal models.

Synthesis and Development

The synthesis of 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity while ensuring that the biological activity is retained.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can act as an adenosine receptor antagonist or inhibit myeloperoxidase activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Modifications

Substituents on the Triazolo-Pyridine Ring
Compound Name Substituents Molecular Formula Key Properties/Applications References
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine None (parent structure) C₉H₁₁N₅ Baseline activity for CNS targets
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Cl, CF₃ at positions 8 and 6 C₁₀H₉ClF₃N₅ Enhanced lipophilicity; antiviral research
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Phenyl at position 6 C₁₂H₁₁N₅ Improved π-π stacking; kinase inhibition
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Methyl at position 6 C₉H₁₁N₅ Increased metabolic stability

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets .
  • Aromatic substituents (e.g., phenyl) improve interactions with ATP-binding domains in kinases .
Modifications to the Ethanamine Side Chain
Compound Name Side Chain Modification Molecular Weight (g/mol) Notable Features References
2-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-ethylamine hydrochloride Ethylamine with HCl salt 215.68 Improved solubility in aqueous media
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine Cyclobutane ring incorporation 232.30 Conformational rigidity; CNS penetration
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine hydrochloride Propylamine extension 229.71 Extended linker for receptor binding

Key Findings :

  • Cyclic side chains (e.g., cyclobutane) reduce rotational freedom, enhancing target specificity .
  • Longer alkyl chains (e.g., propylamine) improve membrane permeability .

Comparative Reactivity :

  • Electron-deficient rings (e.g., CF₃-substituted) undergo slower nucleophilic attacks compared to unsubstituted analogs .
  • Methyl groups at position 6 reduce susceptibility to oxidative degradation .

Key Findings :

  • Chloro/trifluoromethyl derivatives show higher potency but increased toxicity .
  • Methoxy groups improve CNS selectivity but may induce hepatic stress .

Biological Activity

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine, also known by its CAS number 900641-16-9, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an inhibitor in cancer therapies and its immunomodulatory effects.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • Purity : >95% (commonly available for research purposes)

The compound exhibits its biological effects primarily through the inhibition of specific protein interactions and enzymatic activities. Notably, it has been identified as a potent inhibitor of the programmed cell death protein 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, which is crucial in cancer immunotherapy.

Inhibition of PD-1/PD-L1 Interaction

A study highlighted that derivatives of [1,2,4]triazolo[4,3-a]pyridines, including this compound, demonstrated significant inhibition of the PD-1/PD-L1 interaction. The most potent derivative showed an IC₅₀ value of 92.3 nM and effectively increased interferon-γ production in T cell co-culture systems . This suggests potential applications in enhancing anti-tumor immune responses.

Antitumor Activity

The antitumor properties of this compound have been explored through various studies:

Cell Line IC₅₀ (µM) Mechanism
A5490.98 ± 0.08c-Met inhibition
MCF-71.05 ± 0.17VEGFR-2 inhibition
HeLa1.28 ± 0.25Induced apoptosis

These results indicate that the compound not only inhibits key signaling pathways involved in tumor growth but also promotes apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Research has also focused on the SAR of this class of compounds. Modifications to the triazole and pyridine rings have been shown to affect potency and selectivity towards various targets. For instance, specific substitutions can enhance binding affinity to c-Met and PD-L1 proteins, thereby improving therapeutic efficacy .

Case Studies

Several case studies have documented the effectiveness of triazolo derivatives in preclinical settings:

  • Study on PD-L1 Inhibition : A series of compounds were synthesized and tested for their ability to inhibit PD-L1 binding to PD-1. The lead compound not only inhibited this interaction but also enhanced T-cell activation in vitro.
  • Antitumor Efficacy : In vivo studies using mouse models demonstrated that treatment with triazolo derivatives resulted in significant tumor regression compared to controls, suggesting a promising avenue for further clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine, and what reaction conditions are critical for yield optimization?

  • Answer : The compound is typically synthesized via cyclization strategies. A common method involves reacting pyridine derivatives with hydrazides or azides under transition metal catalysis. For example:

  • 5-exo-dig cyclization : Reacting ketenimine precursors with bases like K₂CO₃ in acetonitrile at room temperature (RT) achieves moderate yields (~60%) .

  • Palladium-catalyzed coupling : Using Pd catalysts with aryl halides and hydrazones improves regioselectivity, though requires inert conditions and elevated temperatures (70–100°C) .

  • Key variables : Solvent polarity (acetonitrile vs. DMF), base strength, and catalyst loading significantly impact reaction efficiency.

    Table 1: Comparison of Synthetic Methods

    MethodConditionsYield (%)Key AdvantageReference
    5-exo-dig cyclizationK₂CO₃, CH₃CN, RT60–70Mild conditions, scalability
    Pd-catalyzed couplingPd(OAc)₂, DMF, 80°C50–65Regioselectivity control

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Based on GHS classifications:

  • Acute toxicity (Oral, Category 4): Use nitrile gloves and lab coats to avoid skin contact .
  • Eye irritation (Category 2A): Employ sealed goggles and face shields; rinse eyes with water for 15 minutes upon exposure .
  • Respiratory protection : Use fume hoods with >0.5 m/s airflow to prevent aerosol inhalation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., δ 8.2–8.5 ppm for triazole protons) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring geometry (CCDC deposition codes available) .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Answer : Discrepancies often arise from:

  • Solubility variations : Use standardized solvents (e.g., DMSO for in vitro assays) and quantify solubility via nephelometry .
  • Receptor binding assays : Perform competitive binding studies with controls (e.g., siRNA knockdown) to isolate target interactions .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize batch effects .

Q. What strategies optimize regioselectivity in triazolopyridine functionalization for medicinal chemistry applications?

  • Answer :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at the pyridine C6 position to guide electrophilic attacks .
  • Metal-mediated cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify the triazole ring at C3 .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing frontier molecular orbitals .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

  • Answer :

  • Acidic conditions (pH <3) : Protonation at the pyridine nitrogen destabilizes the ring, leading to hydrolysis (t₁/₂ = 2–4 hrs) .

  • Basic conditions (pH >10) : Ethylamine sidechain undergoes nucleophilic degradation; stabilize with phosphate buffers (pH 7–8) .

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

    Table 2: Stability Under Controlled Conditions

    ConditionDegradation PathwayHalf-Life (hr)Mitigation Strategy
    pH 2.0, 25°CPyridine ring hydrolysis2.5Avoid low-pH buffers
    pH 12.0, 25°CEthylamine cleavage1.8Use neutral storage
    UV light, 25°CPhotolytic decomposition6.0Amber containers, –20°C

Methodological Considerations

Q. What experimental designs are robust for assessing the compound’s pharmacokinetic properties?

  • Answer :

  • In vitro metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4 hrs) quantifies unbound fraction .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer :

  • Torsion angle analysis : Compare experimental (X-ray) vs. computed (Mercury CSD) angles to validate intramolecular H-bonding .
  • Polymorph screening : Conduct slurry experiments in 5 solvents (e.g., ethanol, ethyl acetate) to identify stable crystalline forms .

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